6-Iodobenzo[d]thiazole
Overview
Description
6-Iodobenzo[d]thiazole is a chemical compound with the molecular formula C7H5INS. It has a molecular weight of 262.09 . It is a solid substance that is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 6-Iodobenzo[d]thiazole is 1S/C7H5INS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4,10H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
6-Iodobenzo[d]thiazole is a solid substance stored at room temperature .Scientific Research Applications
1. Thiazole Derivatives in Medicinal Chemistry
- Thiazole, including 6-Iodobenzo[d]thiazole, is significant in medicinal chemistry due to its presence in many natural and synthetic compounds with therapeutic importance. It's a core scaffold in several drugs with antimicrobial, antiretroviral, antifungal, antihistaminic, and antithyroid activities. This heterocycle is also part of the penicillin nucleus and has applications in cancer treatment, as well as in the development of vulcanizing accelerators and photographic sensitizers (Chhabria et al., 2016).
2. Synthesis and Chemical Properties
- Research has focused on the synthesis of imidazo[2,1-b]thiazoles, including those substituted at the 6-position, through methods like Pd/Cu-mediated Sonogashira coupling in water. This highlights the chemical versatility and potential for creating a variety of derivatives with different properties (Kamali et al., 2009).
3. Applications in Antibacterial and Antifungal Agents
- Thiazole derivatives, including benzothiazole, have been studied for their antibacterial and antifungal properties. This makes them a valuable asset in the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance (Borcea et al., 2021).
4. Use in Photographic Sensitizers and Industry
- The thiazole heterocycles, including derivatives of benzothiazole, are used in various industrial applications such as rubber vulcanization accelerators, photographic sensitizers, and fungicides. Their versatility in industrial applications is notable (Jain & Agarwal, 1982).
5. Role in Drug Synthesis and Design
- Thiazole and bisthiazole derivatives are key in drug design, offering potential platforms for the synthesis of various bioactive compounds. This includes the design of inhibitors targeting specific enzymes related to diseases like Alzheimer's (Foucourt et al., 2014).
6. Biological Degradation of Thiazole Derivatives
- Some thiazole derivatives, such as thiabendazole, have been studied for microbial degradation. This is important for understanding the environmental impact and biodegradability of thiazole-based compounds, particularly those used in agricultural and industrial contexts (Perruchon et al., 2017).
7. Potential in Central Nervous System (CNS) Therapeutics
- Thiazole derivatives have shown promise in the development of CNS active agents. Their structural diversity and ability to interact with various CNS targets make them candidates for treating neurological disorders (Mishra et al., 2015).
Safety And Hazards
properties
IUPAC Name |
6-iodo-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICZKYFUJVAZLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626898 | |
Record name | 6-Iodo-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodobenzo[d]thiazole | |
CAS RN |
654070-00-5 | |
Record name | 6-Iodo-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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